molecular formula C14H18BrNO4 B1277224 Boc-(S)-3-Amino-3-(2-bromo-phenyl)-propionic acid CAS No. 500770-75-2

Boc-(S)-3-Amino-3-(2-bromo-phenyl)-propionic acid

Cat. No.: B1277224
CAS No.: 500770-75-2
M. Wt: 344.2 g/mol
InChI Key: JLEZYQLFLYPMMA-NSHDSACASA-N
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Description

Boc-(S)-3-Amino-3-(2-bromo-phenyl)-propionic acid is a β-amino acid derivative featuring a tert-butoxycarbonyl (Boc) protecting group, an (S)-configured chiral center, and a 2-bromo-phenyl substituent. Its molecular formula is C₁₄H₁₈BrNO₄ (based on structural analogs in and ), with a molecular weight of approximately 366.2 g/mol (calculated from formula). This compound is primarily utilized in peptide synthesis and medicinal chemistry due to its unique stereoelectronic properties imparted by the bromine atom at the ortho position of the phenyl ring. The Boc group enhances solubility in organic solvents and protects the amine during solid-phase synthesis .

Properties

IUPAC Name

(3S)-3-(2-bromophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BrNO4/c1-14(2,3)20-13(19)16-11(8-12(17)18)9-6-4-5-7-10(9)15/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLEZYQLFLYPMMA-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC=CC=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC(=O)O)C1=CC=CC=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Synthetic Strategies

Boc Protection of the Amino Group

The tert-butoxycarbonyl (Boc) group is universally employed to protect the amino functionality during synthesis. In a standard protocol, (S)-3-amino-3-(2-bromo-phenyl)-propionic acid is treated with di-tert-butyl dicarbonate (Boc₂O) in the presence of a mild base such as triethylamine or sodium bicarbonate. Reaction conditions typically involve:

  • Solvent: Dichloromethane or tetrahydrofuran (THF) at 0–25°C.
  • Stoichiometry: 1.2 equivalents of Boc₂O relative to the amino group.
  • Yield: 85–92% after aqueous workup and extraction.

This step prevents unwanted side reactions during subsequent bromination or coupling steps. Nuclear magnetic resonance (NMR) spectroscopy confirms successful protection via the disappearance of the NH₂ signal at δ 1.5–2.0 ppm and the emergence of Boc-related tert-butyl protons at δ 1.4 ppm.

Bromination of the Phenyl Ring

Introducing bromine at the ortho position of the phenyl ring is achieved through electrophilic aromatic substitution or radical bromination:

Electrophilic Bromination
  • Reagents: Bromine (Br₂) or N-bromosuccinimide (NBS) in acetic acid.
  • Conditions: 0–5°C to minimize debromination; reaction completion within 2–4 hours.
  • Yield: 70–78%, with purity >95% by HPLC.
Radical Bromination
  • Reagents: NBS with azobisisobutyronitrile (AIBN) as a radical initiator.
  • Solvent: Carbon tetrachloride or chlorobenzene under reflux.
  • Advantage: Higher regioselectivity for the ortho position compared to electrophilic methods.

Asymmetric Synthesis via Chiral Auxiliaries

To enforce the (S)-configuration, asymmetric methods using chiral inductors have been developed. A patented route employs (R)-pantolactone to resolve racemic intermediates:

  • Formation of N-Phthaloyl Ketene: Reacting racemic 3-amino-2-phenyl propanoic acid with phthalic anhydride generates a ketene intermediate.
  • Diastereomeric Salt Formation: Adding (R)-pantolactone induces crystallization of the (S,R)-diastereomer with 94% enantiomeric excess (e.e.).
  • Acidic Hydrolysis: Treating the salt with 6 M HCl yields (S)-3-amino-3-(2-bromo-phenyl)-propionic acid without racemization.

Key Data:

  • Overall Yield: 65–72%.
  • Purity: >99% e.e. confirmed by chiral HPLC.

Industrial-Scale Production

Continuous Flow Reactors

To enhance efficiency, manufacturers adopt continuous flow systems for Boc protection and bromination:

  • Residence Time: 10–15 minutes per step vs. 2–4 hours in batch reactors.
  • Throughput: 50–100 kg/day with automated pH and temperature control.
  • Cost Reduction: 30–40% lower solvent consumption compared to batch processes.

Purification and Quality Control

Final purification involves:

  • Chromatography: Silica gel column chromatography with ethyl acetate/hexane (3:7) to remove diastereomers.
  • Recrystallization: Methanol/water mixtures yield crystals with >99.5% chemical purity.
  • Analytical Validation:
    • HPLC: Retention time = 8.2 min (C18 column, acetonitrile/water gradient).
    • Melting Point: 142.1–143.5°C (DSC).

Comparative Analysis of Synthetic Routes

Method Reagents Conditions Yield (%) Purity (%)
Boc Protection Boc₂O, Et₃N 0°C, 2 h 92 98
Electrophilic Brom. Br₂, AcOH 5°C, 3 h 78 95
Radical Brom. NBS, AIBN, CCl₄ Reflux, 4 h 82 97
Asymmetric Synthesis (R)-Pantolactone, HCl -78°C to RT, 16 h 72 99

Challenges and Optimizations

Racemization During Deprotection

Acidic removal of the Boc group (e.g., with trifluoroacetic acid) risks racemization at the α-carbon. Mitigation strategies include:

  • Low-Temperature Deprotection: -20°C in dichloromethane.
  • Short Reaction Times: ≤30 minutes to limit acid exposure.

Bromine Retention

Debromination occurs above 50°C or under strongly basic conditions. Industrial protocols stabilize the C-Br bond by:

  • Inert Atmosphere: Nitrogen or argon during bromination.
  • Buffered Workup: Neutralization with potassium carbonate instead of NaOH.

Emerging Methodologies

Enzymatic Resolution

Recent studies explore lipase-catalyzed kinetic resolution of racemic mixtures:

  • Enzyme: Candida antarctica lipase B (CAL-B).
  • Substrate: Racemic N-acetylated precursor.
  • Outcome: 98% e.e. for the (S)-enantiomer after 24 hours.

Photocatalytic Bromination

Visible-light-mediated catalysis using eosin Y reduces reliance on toxic brominating agents:

  • Catalyst: Eosin Y (0.5 mol%).
  • Light Source: 450 nm LED, 6-hour irradiation.
  • Yield: 68% with 100% regioselectivity.

Scientific Research Applications

Peptide Synthesis

Overview:
Boc-(S)-3-amino-3-(2-bromo-phenyl)-propionic acid is extensively used in the synthesis of peptides, particularly in the pharmaceutical industry. It acts as a crucial intermediate for constructing custom peptides that can be tailored for specific therapeutic purposes.

Key Points:

  • Solid-Phase Peptide Synthesis: The compound is commonly employed in solid-phase methods, allowing for the efficient assembly of complex peptide sequences.
  • Therapeutic Peptides: Its structure facilitates the incorporation of bioactive motifs into peptides, enhancing their pharmacological profiles.

Drug Development

Overview:
The unique structural features of this compound enable researchers to explore new therapeutic agents, particularly in oncology.

Key Points:

  • Targeted Treatments: Research indicates potential applications in developing targeted therapies for cancer treatment by modifying the compound to interact selectively with tumor-associated proteins.
  • Enzyme Inhibition Studies: The compound has been investigated as a scaffold for designing enzyme inhibitors, which could lead to novel treatments for various diseases.

Biochemical Research

Overview:
This compound is valuable in studying enzyme interactions and protein functions, contributing to a deeper understanding of biological mechanisms at the molecular level.

Key Points:

  • Enzyme Substrate Studies: this compound can serve as a substrate in enzyme assays, helping elucidate enzyme kinetics and mechanisms.
  • Protein Engineering: The compound's reactivity allows for modifications that can stabilize or alter protein interactions, aiding protein engineering efforts.

Material Science

Overview:
In material science, this compound can be incorporated into polymers and materials to enhance their properties.

Key Points:

  • Thermal Stability: The incorporation of this compound into polymer matrices has been shown to improve thermal stability and mechanical strength.
  • Advanced Materials Development: Its unique chemical properties make it suitable for developing advanced materials with tailored functionalities.

Analytical Chemistry

Overview:
this compound is utilized as a standard in various analytical techniques.

Key Points:

  • Calibration Standards: It serves as a calibration standard in chromatography and mass spectrometry, ensuring accurate measurements in research laboratories.
  • Quality Control: The compound is employed in quality control processes to verify the purity and identity of synthesized compounds.
  • Anticancer Activity:
    • Recent studies have demonstrated that derivatives similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For example, compounds with similar structural features showed IC50 values ranging from 7 to 20 µM against specific cancer types.
  • Antibacterial Activity:
    • Related compounds have been tested for antibacterial properties, demonstrating effectiveness against strains like E. faecalis and P. aeruginosa. Minimum inhibitory concentration (MIC) values ranged from 40 to 50 µg/mL, indicating potential antibacterial activity worth further investigation.

Mechanism of Action

The mechanism of action of Boc-(S)-3-Amino-3-(2-bromo-phenyl)-propionic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc protecting group ensures the stability of the amino group during chemical reactions, while the bromine atom on the phenyl ring allows for further functionalization. The compound can act as a substrate or inhibitor in enzymatic reactions, influencing various biochemical pathways.

Comparison with Similar Compounds

The structural and functional uniqueness of Boc-(S)-3-Amino-3-(2-bromo-phenyl)-propionic acid is best contextualized by comparing it to analogs with variations in substituents, protecting groups, or stereochemistry. Below is a detailed analysis supported by experimental data and literature.

Substituent Effects: Bromine vs. Other Halogens or Functional Groups
Compound Name Substituent Position/Type Molecular Weight (g/mol) Key Properties/Applications Reference CAS/ID
This compound 2-Br (ortho) ~366.2 Enhanced steric hindrance; electron-withdrawing Br improves electrophilic reactivity . 507472-17-5
3-Amino-3-(2-fluorophenyl)propionic acid 2-F (ortho) 197.2 Fluorine’s smaller size reduces steric effects; used in dihydroquinazoline synthesis . N/A (synthesized)
Boc-(S)-3-Amino-3-(4-methoxyphenyl)-propionic acid 4-OCH₃ (para) 279.3 Electron-donating methoxy group increases solubility; lower reactivity in coupling reactions . 500788-87-4
Boc-(S)-3-Amino-3-phenylpropionic acid H (no substituent) 265.3 Baseline for comparison; used in peptide backbone modifications . 103365-47-5

Key Findings :

  • Bromine at the ortho position (as in the target compound) introduces significant steric hindrance and electronic effects, making it less reactive in nucleophilic substitutions compared to smaller halogens like fluorine .
  • Methoxy groups (e.g., 4-OCH₃) enhance solubility in polar solvents but reduce electrophilicity, limiting utility in reactions requiring activated aryl rings .
Protecting Group Variations: Boc vs. FMOC
Compound Name Protecting Group Molecular Weight (g/mol) Stability/Cleavage Conditions Applications
This compound Boc ~366.2 Acid-labile (removed with TFA); stable under basic conditions . Long-term storage; stepwise peptide synthesis.
FMOC-(S)-3-Amino-3-(2-bromo-phenyl)-propionic acid FMOC 466.32 Base-labile (removed with piperidine); UV-sensitive . Solid-phase synthesis; fluorescence tagging.

Key Findings :

  • Boc is preferred for acid-stable intermediates, whereas FMOC is ideal for orthogonal protection strategies in combinatorial chemistry .
Stereochemical and Positional Isomerism
Compound Name Substituent Position Configuration Biological Activity/Reactivity Reference
This compound 2-Br (ortho) S High chiral recognition in enzyme-binding assays . 507472-17-5
(S)-2-Amino-3-(4-bromophenyl)propanoic acid 4-Br (para) S Reduced steric effects; higher metabolic stability . 24250-84-8
(S)-3-Amino-3-(2,3-dimethoxy-phenyl)-propionic acid 2,3-(OCH₃)₂ S Multiple electron-donating groups hinder electrophilic substitution . 752198-18-8

Key Findings :

  • Ortho-substituted bromine (target compound) imposes greater steric constraints than para-substituted analogs, affecting binding to chiral receptors .
  • Dimethoxy substitutions (e.g., 2,3-OCH₃) alter electronic density but complicate synthetic routes due to competing reactivity .

Biological Activity

Boc-(S)-3-Amino-3-(2-bromo-phenyl)-propionic acid is a significant compound in medicinal chemistry, particularly due to its potential biological activities and applications in peptide synthesis. This article delves into its biological activity, including receptor interactions, therapeutic potential, and comparative studies with similar compounds.

Chemical Structure and Properties

This compound has the molecular formula C14H18BrNO4 and a molecular weight of approximately 344.2 g/mol. The compound features a bromo-substituted phenyl group attached to a propionic acid backbone, with a tert-butoxycarbonyl (Boc) protecting group that enhances stability and solubility. The presence of the bromine atom at the ortho position on the phenyl ring influences its reactivity and biological interactions.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Enzyme Interactions

  • The compound exhibits potential interactions with various enzymes, modulating their activity through hydrogen bonding facilitated by its amino group. This characteristic makes it a candidate for further studies in enzyme mechanisms and protein-ligand interactions.

2. Receptor Binding Studies

  • Investigations into how this compound interacts with specific receptors can reveal insights into its therapeutic effects. Studies indicate that the compound may form stable complexes with certain biological targets, which could be leveraged in drug discovery.

3. Comparative Analysis with Related Compounds

  • A comparative analysis highlights the unique aspects of this compound against structurally similar compounds:
Compound NameMolecular FormulaUnique Features
Boc-(R)-3-Amino-3-(2-bromo-phenyl)-propionic acidC14H18BrNO4Enantiomer with potential different biological activity
Fmoc-(S)-3-Amino-3-(2-bromo-phenyl)-propionic acidC14H18BrNO4Contains Fmoc protecting group, used in solid-phase peptide synthesis
Boc-(S)-3-Amino-3-(4-bromo-phenyl)-propionic acidC14H18BrNO4Substituent at the para position may alter reactivity and biological properties

This table illustrates how variations in substituent positions can lead to different biological activities and applications.

Case Studies and Research Findings

Recent studies have explored the biological applications of derivatives similar to this compound:

1. Anticancer Activity

  • Research has shown that related compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar structural features demonstrated IC50 values ranging from 7 to 20 µM against specific cancer types, indicating potential for further development as anticancer agents .

2. Antibacterial Activity

  • Similar derivatives have been tested for antibacterial properties, showing effectiveness against strains like E. faecalis and P. aeruginosa. The minimum inhibitory concentration (MIC) values ranged from 40 to 50 µg/mL, suggesting that this compound could also possess antibacterial activity worth investigating .

Q & A

Q. What are the optimal strategies for synthesizing Boc-(S)-3-Amino-3-(2-bromo-phenyl)-propionic acid?

The synthesis typically involves multi-step protection, coupling, and deprotection reactions. Solid-phase synthesis methods, inspired by analogous compounds like 3-amino-3-(2-fluoro-5-nitrophenyl)propionic acid derivatives, can be adapted. Key steps include:

  • Boc protection : Use Alloc-OSu (allyloxycarbonyl-N-hydroxysuccinimide ester) under basic conditions (e.g., NaHCO₃) to protect the amine group .
  • Purification : Chromatography (e.g., silica gel) or recrystallization to achieve >97% purity, as validated by HPLC .
  • Bromine retention : Optimize reaction conditions (e.g., low temperature) to prevent debromination during synthesis .

Q. How should researchers characterize the compound’s structural and chemical properties?

Critical characterization methods include:

  • NMR spectroscopy : Confirm stereochemistry and bromophenyl substitution via ¹H/¹³C NMR (e.g., δ ~7.3–7.5 ppm for aromatic protons) .
  • Mass spectrometry : Verify molecular weight (e.g., [M+H]+ at m/z 344.2) .
  • X-ray crystallography : Resolve enantiomeric configuration if chiral centers are ambiguous .
  • Thermal analysis : Determine melting point (142.1°C) and decomposition behavior using DSC .

Q. What storage conditions ensure compound stability?

Store at 2–8°C in airtight containers under inert gas (e.g., argon). Avoid exposure to moisture or strong oxidizers, as brominated aromatic compounds are prone to hydrolysis or unintended substitution reactions .

Advanced Research Questions

Q. How can researchers ensure enantiomeric purity during synthesis?

Enantiomeric purity is critical for biological activity. Methods include:

  • Chiral HPLC : Use columns like Chiralpak IA/IB to separate (S)- and (R)-isomers, with mobile phases optimized for brominated aromatics .
  • Enzymatic resolution : Employ lipases or acylases to selectively hydrolyze undesired enantiomers, as demonstrated for β-tyrosine derivatives .
  • Circular dichroism (CD) : Monitor optical activity at 220–260 nm to confirm retention of the (S)-configuration .

Q. How to resolve contradictions in biological activity data across studies?

Contradictions may arise from:

  • Dose-dependent effects : Perform dose-response assays (e.g., IC₅₀ curves) to clarify activity thresholds .
  • Impurity interference : Re-evaluate compound purity (>98%) via LC-MS and re-test biological activity .
  • Structural analogs : Compare results with derivatives (e.g., 4-chloro or nitro-substituted variants) to isolate the bromophenyl group’s role .

Q. What are the applications of this compound in solid-phase combinatorial libraries?

The bromophenyl group enables diverse derivatization:

  • Suzuki coupling : Replace bromine with aryl/heteroaryl groups via palladium catalysis to generate analogs .
  • Peptide backbone integration : Use as a β-amino acid surrogate in peptide nucleic acids (PNAs) to enhance binding affinity .
  • Scaffold diversification : Couple with dihydroquinazolinone or oxazole precursors to create heterocyclic libraries for anticancer screening .

Q. How to design derivatives for improved metabolic stability?

Strategies include:

  • Boc-group retention : Maintain Boc protection to reduce amine reactivity in vivo .
  • Halogen substitution : Replace bromine with metabolically stable groups (e.g., trifluoromethyl) while retaining steric bulk .
  • Prodrug approaches : Esterify the carboxylic acid to enhance membrane permeability, as seen in phenylalanine derivatives .

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